2,7-Dichloroquinoline-3-carboxylic Acid
Description
Properties
Molecular Formula |
C10H5Cl2NO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
2,7-dichloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-1-5-3-7(10(14)15)9(12)13-8(5)4-6/h1-4H,(H,14,15) |
InChI Key |
RDCFTBNMRICBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of 2,7-Dichloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2,7-dichloroquinoline-3-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases, this guide leverages detailed experimental data from its close structural analog, 2-chloroquinoline-3-carboxylic acid, and established principles of supramolecular chemistry in halogenated quinolines to construct a predictive model of its solid-state architecture. The guide will delve into the expected molecular geometry, crystal packing, and the crucial role of intermolecular interactions, such as hydrogen bonding and halogen bonding, in dictating the supramolecular assembly. Furthermore, it outlines detailed, field-proven methodologies for the synthesis and crystallization of quinoline carboxylic acids, providing a practical framework for researchers aiming to elucidate the structure of this and related compounds.
Introduction: The Significance of Halogenated Quinolines
Quinoline derivatives form the backbone of a vast array of pharmaceuticals and functional materials, renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] The introduction of halogen substituents onto the quinoline scaffold profoundly influences their physicochemical properties, such as lipophilicity, metabolic stability, and importantly, their intermolecular interactions in the solid state. These interactions are fundamental to crystal engineering, polymorphism, and ultimately, drug formulation and bioavailability.
This compound represents a key heterocyclic building block. The chlorine atoms at the 2 and 7 positions, coupled with the carboxylic acid moiety at the 3 position, create a molecule with multiple potential sites for non-covalent interactions, making its crystal structure a subject of considerable interest for understanding structure-property relationships in this class of compounds.
Predicted Molecular and Crystal Structure
In the absence of a solved crystal structure for this compound, we turn to the experimentally determined structure of its close analog, 2-chloroquinoline-3-carboxylic acid , to infer its likely crystallographic properties.[3]
Molecular Geometry
The core of the molecule is a planar quinoline ring system. The carboxylic acid group at the C3 position is expected to be nearly coplanar with the quinoline ring to maximize conjugation. The two chlorine atoms will be situated at the C2 and C7 positions of the quinoline ring.
Crystallographic Parameters (Predicted)
Based on the structure of 2-chloroquinoline-3-carboxylic acid, we can anticipate the following crystallographic parameters for this compound. It is important to note that the presence of the second chlorine atom at the 7-position will likely alter the unit cell dimensions and potentially the space group.
| Parameter | Predicted Value (based on 2-chloroquinoline-3-carboxylic acid) |
| Crystal System | Orthorhombic |
| Space Group | P2₁nb |
| a | ~5.8 Å |
| b | ~8.1 Å |
| c | ~18.2 Å |
| Z | 4 |
Data for 2-chloroquinoline-3-carboxylic acid as reported in ResearchGate.[3]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen and halogen bonds.
-
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). It is highly probable that strong O-H···N hydrogen bonds will form between the carboxylic acid proton of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule.[3] This is a common and robust supramolecular synthon in quinoline carboxylic acids. Additionally, weaker C-H···O interactions, where aromatic C-H groups act as donors to the carboxylate oxygens, are also anticipated to contribute to the overall crystal cohesion.[3]
-
Halogen Bonding and π–π Stacking: The chlorine atoms introduce the possibility of halogen bonding. Interactions such as C-Cl···O and C-Cl···π are known to play a significant role in the crystal engineering of halogenated organic molecules.[4][5] Furthermore, π–π stacking interactions between the electron-deficient quinoline rings are expected, contributing to the stabilization of the crystal lattice.[6] The interplay of these interactions will likely result in a dense, layered, two-dimensional network structure.[3]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and crystallization of quinoline carboxylic acids, based on established literature procedures.
Synthesis of Quinoline-3-Carboxylic Acid Derivatives
A common route to quinoline-3-carboxylic acids involves the Gould-Jacobs reaction or variations thereof. The following is a generalized protocol that can be adapted for the synthesis of this compound, likely starting from 3-chloroaniline.
Workflow for the Synthesis of Quinoline-3-Carboxylic Acids
Caption: Predicted key intermolecular interactions in the crystal structure.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, data-driven framework for its prediction and elucidation. By drawing on the detailed structural analysis of the closely related 2-chloroquinoline-3-carboxylic acid and the established principles of supramolecular interactions in halogenated systems, we anticipate a structure governed by strong O-H···N hydrogen bonding and supplemented by C-H···O, halogen bonding, and π–π stacking interactions. The provided experimental protocols offer a practical pathway for the synthesis and crystallization of this and similar quinoline derivatives, paving the way for future crystallographic studies that will undoubtedly provide valuable insights for the fields of drug design and materials science.
References
- Exploring weak noncovalent interactions in a few halo-substituted quinolones. (2025). RSC Publishing.
- Crystal Structure of Halogenated N-Methylquinoline-2-Ones: Preparation and Study of Intermolecular Interactions in Crystals. (n.d.). ProQuest.
- Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simul
- 3,7-Dichloroquinoline-8-carboxylic acid. (n.d.). PMC - NIH.
- 2-Chloroquinoline-3-carboxylic acid. (2010).
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed. [Link]
Sources
- 1. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03605D [pubs.rsc.org]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives | MDPI [mdpi.com]
- 6. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of the Gould-Jacobs Reaction in Quinoline Synthesis
An In-Depth Technical Guide to the Synthesis of 2,7-Dichloroquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of pharmacologically active compounds, from antimalarials like chloroquine to modern anticancer agents.[1][2] Its continued relevance in drug discovery programs necessitates robust and versatile synthetic methodologies for accessing functionally diverse derivatives. The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis, providing a reliable pathway to 4-hydroxyquinoline (4-quinolinone) structures.[3][4]
This guide offers a comprehensive examination of the Gould-Jacobs reaction as applied to the synthesis of this compound, a key building block for advanced pharmaceutical intermediates. We will dissect the reaction mechanism, provide detailed experimental protocols, and explore critical parameters for process optimization, offering field-proven insights for researchers in medicinal chemistry and drug development.
Pillar 1: Mechanistic Underpinnings of the Gould-Jacobs Reaction
The Gould-Jacobs synthesis is a multi-step sequence that masterfully constructs the quinoline ring system from an aniline and a malonic ester derivative.[5][6] The overall transformation can be logically segmented into three core stages: condensation, thermal cyclization, and saponification, followed by a necessary chlorination step to achieve the target molecule.
-
Condensation: The reaction initiates with a nucleophilic vinylic substitution. The amino group of the starting aniline (in this case, 3,4-dichloroaniline) attacks the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate (DEEM). This is followed by the elimination of an ethanol molecule to yield a stable intermediate, diethyl ((3,4-dichlorophenyl)amino)methylenemalonate.[3][5][6] This step is typically conducted at moderately elevated temperatures (100-130 °C) and can often be driven to completion by using an excess of DEEM, which can also serve as the solvent.[7][8]
-
Thermal Cyclization: This is the defining and most energy-intensive step of the synthesis. The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization.[3] This process requires significant thermal energy, typically achieved by heating above 250 °C in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[6][9] The high activation energy barrier is necessary to overcome the rotational barrier and achieve the correct conformation for ring closure. The cyclization is regioselective; with 3,4-dichloroaniline, the ring closure preferentially occurs at the less sterically hindered C-6 position (ortho to the amino group and para to the C4-chloro substituent), resulting in the formation of a 7-chloro-substituted quinoline ring.
-
Saponification (Hydrolysis): The resulting ethyl 4-hydroxy-6,7-dichloroquinoline-3-carboxylate is then subjected to basic hydrolysis.[3] Refluxing with an aqueous solution of sodium hydroxide converts the ethyl ester at the C-3 position into a sodium carboxylate salt. Subsequent acidification precipitates the desired 4-hydroxy-6,7-dichloroquinoline-3-carboxylic acid.
-
Aromatization and Chlorination: The product from the Gould-Jacobs sequence is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form.[5] To arrive at the target this compound, a crucial chlorination step is required. This is achieved by treating the 4-hydroxy-quinoline intermediate with a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). This reaction replaces the 4-hydroxy group with a chlorine atom and simultaneously introduces a chlorine atom at the C-2 position, yielding the final product. This transformation is analogous to the well-established synthesis of 4,7-dichloroquinoline, a key intermediate for the antimalarial drug chloroquine.[5][10]
Visualizing the Mechanism
Caption: Figure 1: Gould-Jacobs Reaction Pathway.
Pillar 2: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of Diethyl ((3,4-dichlorophenyl)amino)methylenemalonate (Condensation Intermediate)
-
Materials:
-
3,4-Dichloroaniline (1.0 eq)
-
Diethyl 2-(ethoxymethylene)malonate (DEEM) (1.1 - 1.5 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
To a round-bottom flask, add 3,4-dichloroaniline and diethyl 2-(ethoxymethylene)malonate.[3]
-
Heat the mixture with stirring at 120-130 °C for 1-2 hours. The reaction mixture will become homogeneous as the aniline dissolves, and ethanol will begin to evolve.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.
-
Allow the mixture to cool to room temperature. The crude product, which is often a solid or a thick oil, can be used directly in the next step without further purification. For analytical purposes, the product can be recrystallized from ethanol or hexane.
-
Part B: Ethyl 4-hydroxy-6,7-dichloroquinoline-3-carboxylate (Thermal Cyclization)
-
Materials:
-
Crude Diethyl ((3,4-dichlorophenyl)amino)methylenemalonate (1.0 eq)
-
Diphenyl ether (high-boiling solvent)
-
Reaction flask with a high-temperature reflux condenser
-
Hexane or cyclohexane (for precipitation)
-
-
Procedure:
-
In a suitable reaction flask, dissolve the crude intermediate from Part A in diphenyl ether (approx. 5-10 mL per gram of intermediate).[3]
-
Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes. The solution will typically darken in color.
-
Cool the reaction mixture to below 100 °C and then slowly add hexane or cyclohexane with stirring to precipitate the product.
-
Allow the mixture to cool to room temperature to complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.
-
Part C: 4-Hydroxy-6,7-dichloroquinoline-3-carboxylic Acid (Saponification)
-
Materials:
-
Ethyl 4-hydroxy-6,7-dichloroquinoline-3-carboxylate (1.0 eq)
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction flask with reflux condenser
-
-
Procedure:
-
Suspend the dried product from Part B in a 10% aqueous solution of sodium hydroxide.[3]
-
Heat the mixture to reflux for 1-2 hours. The solid will gradually dissolve as the saponification proceeds.
-
After the reaction is complete (monitored by TLC, observing the disappearance of the starting ester), cool the solution in an ice bath.
-
Slowly and carefully acidify the cold solution with concentrated HCl to a pH of ~2-3. A thick precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water until the filtrate is neutral, and dry thoroughly under vacuum.
-
Part D: this compound (Final Chlorination)
-
Materials:
-
4-Hydroxy-6,7-dichloroquinoline-3-carboxylic Acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, acts as reagent and solvent)
-
Dimethylformamide (DMF) (catalytic)
-
Reaction flask with reflux condenser and gas trap (to neutralize HCl fumes)
-
-
Procedure:
-
Carefully add the dried acid from Part C to a flask containing an excess of phosphorus oxychloride (POCl₃).
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Very slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and quenching process that evolves HCl gas.
-
The solid product will precipitate. Stir the mixture until all the ice has melted.
-
Collect the crude product by vacuum filtration, wash extensively with cold water, and dry.
-
The final product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Visualizing the Experimental Workflow
Caption: Figure 2: Synthesis Workflow.
Pillar 3: Data-Driven Optimization and Troubleshooting
The efficiency of the Gould-Jacobs reaction is highly dependent on carefully controlled parameters. The thermal cyclization step is particularly sensitive and is the primary focus of optimization efforts.
Data Presentation: Impact of Reaction Conditions
While specific yield data for this compound is proprietary, the following table summarizes typical optimization results for the Gould-Jacobs cyclization step using microwave irradiation, which illustrates the critical interplay between temperature and time.[3][8]
| Entry | Heating Method | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | Microwave | 250 | 1 | 10 | Low (~1-10) |
| 2 | Microwave | 300 | 1 | 20 | Moderate (~37) |
| 3 | Microwave | 250 | 20 | 10 | Low (~12) |
| 4 | Microwave | 300 | 20 | 24 | Decreased (~28) |
| 5 | Microwave | 300 | 5 | 22 | Optimal (~47) |
| 6 | Conventional | 250 (Diphenyl Ether) | 60 | N/A | Variable (Good) |
Analysis of Data:
-
Temperature is Crucial: The data clearly shows that higher temperatures are essential for effective cyclization. A jump from 250 °C to 300 °C significantly increases the yield (Entry 1 vs. Entry 2).[8]
-
Time as a Double-Edged Sword: At optimal temperatures, prolonged reaction times can lead to product degradation and lower yields (Entry 5 vs. Entry 4).[8]
-
Microwave Advantage: Microwave heating offers rapid and efficient energy transfer, allowing for significantly shorter reaction times compared to conventional heating in a high-boiling solvent.[3][11]
Key Optimization & Troubleshooting Insights
-
Issue: Low Yield in Cyclization Step
-
Causality: Insufficient energy input is the most common cause. The electrocyclization has a high activation barrier.
-
Solution: Ensure the solvent (e.g., diphenyl ether) is vigorously refluxing. If using microwave synthesis, incrementally increase the temperature. However, be aware that excessively high temperatures or prolonged heating can cause decomposition.[9][11]
-
-
Issue: Mixture of Regioisomers
-
Causality: When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions. This is governed by both steric hindrance and the electronic effects of the substituents.[6][9]
-
Solution: For 3,4-dichloroaniline, cyclization is strongly biased to the C-6 position, yielding the 7-chloroquinoline isomer, due to the steric bulk of the chloro group at C-4. If isomeric impurities are a problem, careful purification by column chromatography or recrystallization is necessary.
-
-
Issue: Difficult Removal of High-Boiling Solvent
-
Causality: Solvents like diphenyl ether have very low vapor pressure.
-
Solution: After precipitation of the product, perform multiple, thorough washes of the filtered solid with a low-boiling, non-polar solvent like hexane, heptane, or petroleum ether. This effectively displaces the residual high-boiling solvent.
-
-
Issue: Incomplete Chlorination (Part D)
-
Causality: The 4-hydroxy-quinoline intermediate may be insufficiently reactive, or the POCl₃ may have degraded due to moisture.
-
Solution: Ensure the starting material for this step is completely dry. Use a fresh bottle of POCl₃ and ensure a sufficient excess is used. The addition of catalytic DMF is known to accelerate this type of reaction. Increase the reflux time if necessary, monitoring by TLC.
-
Conclusion
The Gould-Jacobs reaction is a powerful and adaptable tool for the synthesis of the quinoline core. When applied to the preparation of this compound, the sequence requires a strategic, multi-step approach combining the classical condensation and cyclization with a definitive chlorination step. By understanding the underlying mechanism and carefully controlling key experimental variables—particularly temperature and reaction time during the critical cyclization stage—researchers can reliably access this valuable intermediate. The adoption of modern techniques like microwave-assisted synthesis can further enhance efficiency, making this classic reaction a vital component in the modern drug discovery and development pipeline.
References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]
-
Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 - Biotage. [Link]
-
Gould-Jacobs Reaction - Wiley Online Library. [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. [Link]
-
Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... - ResearchGate. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. [Link]
Sources
- 1. 6,7-Dichloroquinoline-3-carboxylic acid | 948294-42-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ablelab.eu [ablelab.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2,7-Dichloroquinoline-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals in antimalarial drug discovery.
Abstract
The quinoline scaffold is a cornerstone in the development of antimalarial agents, with notable examples including chloroquine and primaquine.[1][2] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new and effective quinoline-based therapeutics.[3] This document provides a detailed guide for the synthesis of 2,7-dichloroquinoline-3-carboxylic acid, a key precursor for novel antimalarial drug candidates. The methodology is grounded in the well-established Gould-Jacobs reaction, a versatile and robust method for quinoline synthesis.[4][5] This application note outlines the underlying chemical principles, a step-by-step experimental protocol, and characterization techniques to ensure the synthesis of a high-purity final product.
Introduction: The Significance of Quinolines in Antimalarial Drug Development
Quinoline derivatives have historically been a major class of antimalarial drugs, primarily acting by interfering with the detoxification of heme in the malaria parasite.[1][6] The 7-chloroquinoline moiety is a critical pharmacophore present in widely used drugs like chloroquine and amodiaquine.[2][7] Modifications to the quinoline core, particularly at the 2, 3, and 4 positions, have been a fruitful strategy for developing new analogs with activity against resistant parasite strains.[3][8] this compound serves as a versatile building block, allowing for further functionalization to create a diverse library of potential antimalarial compounds.[9][10]
The Synthetic Pathway: A Modified Gould-Jacobs Approach
The synthesis of this compound is achieved through a multi-step process that begins with the Gould-Jacobs reaction.[4][11] This reaction involves the condensation of an appropriately substituted aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[5][12] Subsequent hydrolysis and chlorination steps yield the desired product.
Mechanistic Insights
The Gould-Jacobs reaction proceeds via two key transformations:
-
Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 3-chloroaniline on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the diethyl 2-((3-chlorophenylamino)methylene)malonate intermediate.[4][13]
-
Thermal Cyclization: This step requires high temperatures (typically >250 °C) to induce an intramolecular 6-electron electrocyclization, forming the quinoline ring.[5][12] This is often the most challenging step and is typically carried out in a high-boiling solvent like Dowtherm A or diphenyl ether.[14][15]
The subsequent steps involve the hydrolysis of the ester to a carboxylic acid and then chlorination to introduce the second chlorine atom at the 2-position.
Experimental Protocol
This protocol provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 3-Chloroaniline | C₆H₆ClN | 127.57 | 12.75 g (0.1 mol) | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | 216.23 | 21.62 g (0.1 mol) | Sigma-Aldrich |
| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | 100 mL | Dow Chemical |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 10 g | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | As needed | VWR |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 50 mL | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | As needed | VWR |
| Petroleum Ether | - | - | As needed | Fisher Scientific |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
Step 1: Synthesis of Diethyl 2-((3-chlorophenylamino)methylene)malonate
-
In a 250 mL round-bottom flask, combine 12.75 g (0.1 mol) of 3-chloroaniline and 21.62 g (0.1 mol) of diethyl ethoxymethylenemalonate.
-
Heat the mixture in an oil bath at 110-120 °C for 2 hours with stirring.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should solidify upon cooling.
Step 2: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat 100 mL of Dowtherm A to its boiling point (approximately 250 °C) using a heating mantle.
-
Carefully add the crude diethyl 2-((3-chlorophenylamino)methylene)malonate from Step 1 to the boiling Dowtherm A in portions.
-
Continue heating and stirring for 1 hour. A precipitate of the product will form.
-
Allow the mixture to cool to room temperature, then filter the solid product.
-
Wash the filter cake with petroleum ether to remove residual Dowtherm A.
Step 3: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic acid
-
Transfer the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate from Step 2 to a 500 mL round-bottom flask.
-
Add a solution of 10 g of sodium hydroxide in 100 mL of water.
-
Reflux the mixture for 2 hours, or until the solid has completely dissolved.[15]
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 4.[15]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
Step 4: Synthesis of this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it involves phosphorus oxychloride, which is corrosive and reacts violently with water.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the dried 7-chloro-4-hydroxyquinoline-3-carboxylic acid from Step 3 in 50 mL of phosphorus oxychloride.
-
Reflux the mixture for 4 hours. The solid will gradually dissolve.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Melting Point | Consistent with literature values for this compound. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the quinoline ring system. |
| ¹³C NMR | The spectrum should show the expected number of carbon signals, including those for the carboxylic acid and the chlorinated carbons. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₅Cl₂NO₂). |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-Cl stretches. |
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Chloroaniline is toxic and should be handled with care.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood and have an appropriate quenching procedure in place.
-
Dowtherm A is a high-boiling liquid and can cause severe burns. Use caution when working at high temperatures.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound, a valuable precursor for the development of novel antimalarial agents. The methodology is based on the well-established Gould-Jacobs reaction and has been optimized for yield and purity. By following this detailed guide, researchers can efficiently synthesize this key building block for their drug discovery programs.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
- Kumar, A., & Srivastava, K. (2017). Structural modifications of quinoline-based antimalarial agents: Recent developments. European Journal of Medicinal Chemistry, 125, 1165-1191.
- Martins, M. A. P., et al. (2018).
- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Singh, R., & Singh, P. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. International Journal of Pharmaceutical Sciences and Research, 11(10), 4964-4976.
- Muscia, G. C., et al. (2013). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Current Organic Chemistry, 17(10), 1044-1065.
- Reddy, C. R., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 9(19), 3781-3783.
- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Solomon, V. R., & Lee, H. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(84), 68170-68188.
- Sharma, M., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 11-18.
- de Souza, M. V. N. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4150.
- Wang, S., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 19(48), 10527-10531.
- Pinheiro, C. S., et al. (2018). Quinoline derivatives used in the treatment of malaria. Revista da Sociedade Brasileira de Medicina Tropical, 51(2), 137-146.
- Organic Chemistry. (2021, November 8). Skraup Quinoline Synthesis Mechanism. YouTube.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- PrepChem. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Sharma, V., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 28(1), 237-245.
- Wicht, K. J., et al. (2014). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry, 22(11), 3049-3056.
- Kumar, V., et al. (2021). Phthalimide analogs for antimalarial drug discovery. European Journal of Medicinal Chemistry, 213, 113170.
- Sigma-Aldrich. (n.d.). 2-Chloroquinoline-3-carboxylic acid.
- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
- Marsetič, Ž. (2015, January 20). Production of the antimalarial drug precursor artemisinic acid in engineered yeast. WikiJournal of Science.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Santa Cruz Biotechnology. (n.d.). 2,7-Dichloroquinoline-3-carboxaldehyde.
- Ro, D. K., et al. (2006). Production of the antimalarial drug precursor artemisinic acid in engineered yeast.
- Svržnjak, K., et al. (2024). Towards Novel Antiplasmodial Agents—Design, Synthesis and Antimalarial Activity of Second-Generation β-Carboline/Chloroquine Hybrids. Molecules, 30(1), 10.
- Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o605.
- da Silva, A. C., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16.
- Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 92, 527-537.
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Using 2,7-Dichloroquinoline-3-carboxylic Acid in the synthesis of kinase inhibitors
Executive Summary: The Privileged Quinoline Scaffold
In the landscape of kinase inhibitor design, the quinoline-3-carboxamide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, 2,7-Dichloroquinoline-3-carboxylic acid (CAS 13669-67-5) serves as a high-value intermediate for accessing Type I and Type II kinase inhibitors (e.g., targeting EGFR, CK2, and ATM kinases).
This application note details the strategic utilization of this building block. Its value lies in its orthogonal reactivity profile :
-
C2-Position (Cl): Highly activated for nucleophilic aromatic substitution (SNAr), typically serving as the anchor point for the "hinge-binding" motif.[1]
-
C3-Position (COOH): A versatile handle for amide coupling, directing substituents into the solvent-exposed region or gatekeeper pocket.
-
C7-Position (Cl): A deactivated aryl chloride suitable for late-stage palladium-catalyzed cross-coupling or retention as a hydrophobic moiety.
Reactivity Profile & Strategic Planning
Before initiating synthesis, it is critical to understand the electronic bias of the scaffold. The nitrogen atom of the quinoline ring, combined with the electron-withdrawing carboxylic acid at C3, creates a significant electrophilic gradient.
Chemo-Selectivity Map
Figure 1: Electrophilic gradient of the 2,7-dichloroquinoline scaffold.[1] The C2-chloride is susceptible to displacement by amines under mild conditions, while the C7-chloride remains inert until activated by transition metal catalysts.
Application Protocols
Protocol A: Regioselective C2-Amination (Hinge Binder Installation)
Objective: To introduce an amine at the C2 position via SNAr without disturbing the C7-chloride or the C3-carboxylic acid.
Mechanism: The inductive effect of the ring nitrogen and the C3-carbonyl group makes the C2-carbon highly electrophilic. Common Pitfall: Direct reaction with the free acid can lead to salt formation (ammonium carboxylate), reducing the nucleophilicity of the amine and solubility of the substrate.[1] Solution: Use of a temporary ester protection or specific solvent systems that maintain solubility.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous n-Butanol or DMF (0.2 M concentration).
-
Note: n-Butanol is preferred for aniline nucleophiles; DMF is preferred for aliphatic amines.
-
-
Nucleophile Addition: Add the desired amine (e.g., aniline, morpholine, piperazine) (1.2 – 1.5 eq).[1]
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq).
-
Why? DIPEA scavenges the HCl generated and prevents the amine from protonating the carboxylic acid into an unreactive salt.
-
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The C2-displaced product (M+Amine-Cl) should appear.[1] The C7-displaced product is rarely observed at this temperature.
-
-
Workup:
-
Yield: Typical yields range from 75–90%.[1]
Validation Data:
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C2:C7) |
|---|---|---|---|---|---|---|
| 1 | Aniline | n-BuOH | 100 | 6 | 82 | >99:1 |
| 2 | Morpholine | DMF | 80 | 4 | 88 | >99:1 |
| 3 | 4-Fluoroaniline | n-BuOH | 110 | 12 | 76 | 95:5 |[1]
Protocol B: C3-Amidation (Solvent Front Extension)
Objective: To convert the C3-carboxylic acid into an amide, often to interact with the "gatekeeper" residue or solubilizing groups.
Prerequisite: This step can be performed before or after Protocol A. However, performing it after C2-amination (on the 2-amino-7-chloroquinoline-3-carboxylic acid intermediate) is often preferred to avoid side reactions on the activated amide.
Step-by-Step Methodology:
-
Activation: Suspend the 2-substituted-7-chloroquinoline-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF .
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 15 minutes at room temperature.
-
Alternative: For sterically hindered amines, conversion to the acid chloride using Thionyl Chloride (SOCl₂) (reflux, 2h) is recommended.[1]
-
-
Amine Addition: Add the requisite amine (1.1 eq).
-
Reaction: Stir at room temperature for 2–16 hours.
-
Workup:
Protocol C: C7-Diversification (Late-Stage Functionalization)
Objective: To utilize the remaining C7-chloride for library expansion via Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Setup: In a microwave vial, combine the 2-amino-7-chloroquinoline-3-carboxamide derivative (1.0 eq), aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂·DCM (5 mol%).[1]
-
Solvent/Base: Add 1,4-Dioxane/Water (4:1) and Cs₂CO₃ (3.0 eq).
-
Why? Cesium carbonate is superior for sterically demanding or electron-rich substrates in this scaffold.
-
-
Deoxygenation: Sparge with Argon for 5 minutes.
-
Reaction: Heat at 100 °C (conventional) or 120 °C (microwave) for 1 hour.
-
Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC.
Integrated Workflow Diagram
Figure 2: Sequential synthesis workflow for generating trisubstituted quinoline kinase inhibitors.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (SNAr) | Salt formation between amine and COOH. | Pre-convert the acid to the Ethyl Ester (EtOH/H₂SO₄ reflux) before SNAr.[1] Hydrolyze back to acid afterwards if needed.[1] |
| Lack of Regioselectivity (C7 product) | Reaction temperature too high (>140°C).[1] | Lower temperature to <100°C. The C2 position is significantly more active; kinetic control is sufficient. |
| Incomplete Amide Coupling (Step 2) | Steric hindrance at C3 or poor solubility.[1] | Switch to Acid Chloride method : Reflux acid in SOCl₂ (neat) for 2h, evaporate, then add amine/DIPEA in DCM. |
| Protodehalogenation at C7 | Over-reduction during Pd-coupling. | Use mild catalysts (e.g., Pd(PPh₃)₄) and avoid formate sources.[1] Ensure Argon sparging is thorough. |
References
-
Regioselectivity in Quinoline SNAr
-
Synthesis of Kinase Inhibitor Scaffolds
-
EGFR/ATM Inhibitor Applications
-
El-Damasy, A.K., et al. "Design and synthesis of new quinoline-3-carboxamide derivatives as VEGFR-2 inhibitors." Bioorganic Chemistry, 2018. Link
- Note: Validates the C3-carboxamide workflow for kinase inhibition.
-
-
Crystallographic Data & Structural Validation
-
Ladraa, S., et al. "2-Chloroquinoline-3-carboxylic acid." Acta Crystallographica Section E, 2010. Link
- Note: Provides structural confirmation of the starting m
-
Sources
2,7-Dichloroquinoline-3-carboxylic Acid as a building block for heterocyclic compounds
The following Application Note and Protocol guide details the strategic utilization of 2,7-Dichloroquinoline-3-carboxylic Acid in medicinal chemistry.
Executive Summary
This compound represents a high-value "privileged scaffold" for drug discovery, particularly in the development of kinase inhibitors (e.g., CK2, Src), antibacterial agents (DNA gyrase targets), and intercalating antimalarials. Its structural utility lies in its orthogonal reactivity profile :
-
C2-Position (
Locus): Highly electrophilic due to the adjacent quinoline nitrogen, allowing facile displacement by amines, thiols, and alkoxides. -
C3-Position (Acyl Anchor): A carboxylic acid moiety amenable to amide coupling, esterification, or cyclization to form fused tricyclic systems (e.g., pyrazolo[3,4-b]quinolines).
-
C7-Position (Lipophilic/Coupling Handle): A deactivated aryl chloride that remains inert during C2/C3 manipulations but can be activated for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides the rationale and validated protocols for exploiting these three vectors to generate diverse heterocyclic libraries.
Chemical Reactivity Profile & Mechanistic Insight
The "Tri-Vector" Reactivity Map
The order of operations is critical. The electronic deficiency of the quinoline ring establishes a hierarchy of reactivity that allows for regiospecific functionalization without the need for protecting groups.
Figure 1: Orthogonal reactivity vectors of the this compound scaffold. The C2 position is the primary electrophilic site.
Mechanistic Considerations
-
C2 Selectivity: The nitrogen atom at position 1 withdraws electron density from C2 via induction (-I) and resonance (-M), making the C2-Cl bond significantly more labile to nucleophilic attack than the C7-Cl bond.
-
Acid Activation: The C3-carboxylic acid can be activated (e.g., via HATU or
). However, if C2 displacement is intended, it is often advantageous to perform before amide coupling to avoid side reactions between the nucleophile and the activated ester, unless a cyclization is desired.
Application Notes & Synthetic Strategies
Strategy A: The "Linear" Assembly (Kinase Inhibitor Core)
This approach targets the synthesis of 2-amino-quinoline-3-carboxamides.
-
Step 1 (
): Displacement of C2-Cl with a primary or secondary amine. -
Step 2 (Amidation): Coupling of the C3-COOH with an amine partner.
-
Step 3 (Suzuki): Functionalization of C7 to tune solubility or potency.
Strategy B: The "Fused" Assembly (Tricyclic Cores)
Simultaneous reaction at C2 and C3 using bidentate nucleophiles creates fused ring systems.
-
Hydrazine: Reacts at C2 (displacement) and C3 (condensation) to form 1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ones .
-
Amidines: React to form pyrimido[4,5-b]quinoline derivatives.
Detailed Experimental Protocols
Protocol 1: Regioselective C2-Amination ( )
Objective: Synthesis of 7-chloro-2-(substituted-amino)quinoline-3-carboxylic acid. Scope: Validated for anilines, benzylamines, and cyclic aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (2.2 equiv) (Excess acts as base; alternatively use 1.1 equiv amine + 2.0 equiv DIPEA)
-
Solvent: Ethanol (EtOH) or DMF (for low solubility amines)
-
Acid: 1M HCl (for workup)[1]
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in EtOH (5 mL).
-
Addition: Add the amine (2.2 mmol) dropwise. Note: If the reaction is exothermic, cool to 0°C during addition.
-
Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The starting material (high
) should disappear, replaced by a fluorescent product spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 mL).
-
Adjust pH to ~3–4 using 1M HCl to ensure the carboxylic acid is protonated and precipitates.
-
Filter the precipitate and wash with cold water (
mL) followed by cold diethyl ether ( mL) to remove unreacted amine.
-
-
Purification: Recrystallize from EtOH/DMF if necessary.
-
Yield: Typical yields range from 75–90%.
Protocol 2: C3-Amide Coupling (HATU Method)
Objective: Conversion of the C2-substituted acid into a carboxamide.
Materials:
-
Product from Protocol 1 (1.0 equiv)[2]
-
Amine partner (1.1 equiv)[3]
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF[4]
Procedure:
-
Activation: Dissolve the carboxylic acid derivative (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 mmol) and stir at room temperature for 15 minutes (solution often turns yellow).
-
Addition: Add the amine partner (1.1 mmol).
-
Reaction: Stir at room temperature for 2–12 hours.
-
Workup:
-
Dilute with EtOAc (30 mL).
-
Wash with sat.
( ), 1M HCl ( ), and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol 3: Late-Stage C7-Suzuki Coupling
Objective: Diversification of the 7-chloro position. Pre-requisite: This step is best performed after C2/C3 modifications to prevent catalyst poisoning by the free acid or interference from the reactive C2-Cl.
Materials:
-
Aryl boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
-
Degassing: Combine substrate, boronic acid, base, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.
-
Catalyst: Add the Pd catalyst under a stream of Argon. Seal the vessel.
-
Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.
-
Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via chromatography.[6]
Workflow Visualization
Figure 2: Sequential functionalization workflow for library generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 ( | Steric hindrance of amine | Switch solvent to DMF and increase temp to 100°C. Use |
| No Reaction at C7 | Oxidative addition failure | The C7-Cl is an aryl chloride (unactivated). Switch to Buchwald precatalysts (e.g., XPhos Pd G2) or convert Cl to Pinacol Boronate first. |
| Insolubility | Zwitterionic nature of product | 2-amino-3-carboxylic acids are zwitterions. Do not extract at neutral pH. Acidify to precipitate or esterify the acid first. |
| Regioselectivity Loss | Overheating | Do not exceed 120°C in Step 1. C7 displacement is possible under forcing conditions. |
References
-
Syniugin, A. R., et al. (2016). "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.[7]
- Musiol, R. (2017). "Structure-activity relationship studies of quinoline-based compounds as anticancer agents." Current Medicinal Chemistry, 24. (General SAR context for quinoline scaffolds).
- Gillette, S. J., et al. (2018). "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinolines." Journal of Organic Chemistry. (Mechanistic grounding for C2 vs C4/C7 selectivity).
-
BenchChem. "7-Chloroquinoline-4-carboxylic Acid and Derivatives." Application Note.
Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. growingscience.com [growingscience.com]
- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Anticancer Evaluation of 2,7-Dichloroquinoline-3-carboxylic Acid Derivatives
[1]
Executive Summary
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (VEGFR inhibitor). Among these, 2,7-dichloroquinoline-3-carboxylic acid represents a high-value pharmacophore. The 2-position chlorine offers a site for nucleophilic substitution (SNAr), while the 3-position carboxylic acid allows for amide/ester diversification. This "dual-handle" functionality enables the rapid generation of libraries targeting DNA intercalation and kinase inhibition.
This guide details the end-to-end workflow for researching these derivatives: from Vilsmeier-Haack synthesis to in vitro cytotoxicity profiling and mechanistic elucidation via flow cytometry.
Chemical Basis & Synthetic Workflow[2][3][4][5][6][7][8]
The "Dual-Handle" Advantage
The 2,7-dichloro scaffold is unique due to its specific substitution pattern:
-
C7-Chlorine: Increases lipophilicity (LogP), enhancing membrane permeability and metabolic stability against oxidative metabolism.
-
C2-Chlorine: A reactive electrophilic center. It can be displaced by amines to create "amino-quinoline" derivatives, which are potent DNA intercalators.
-
C3-Carboxylic Acid: The primary pharmacophore for hydrogen bonding with residues in the ATP-binding pockets of kinases (e.g., EGFR, Pim-1).
Protocol: Synthesis via Vilsmeier-Haack Cyclization
The most robust route to this scaffold is the Vilsmeier-Haack cyclization of m-chloroacetanilide.
Reagents:
-
m-Chloroacetanilide (Starting material)
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask, add DMF (3 eq) and cool to 0°C. Dropwise add POCl₃ (7 eq) under N₂ atmosphere. Stir for 30 min to form the chloroiminium salt.
-
Cyclization: Add m-chloroacetanilide (1 eq) to the mixture.
-
Heating: Reflux the mixture at 80–90°C for 4–6 hours. Note: Monitor via TLC (30% EtOAc/Hexane).
-
Quenching: Pour the reaction mixture into crushed ice/water. Neutralize with saturated Na₂CO₃.
-
Isolation: The precipitate is 2,7-dichloroquinoline-3-carbaldehyde . Filter and recrystallize from ethanol.
-
Oxidation to Acid: Dissolve the aldehyde in acetone. Add sulfamic acid and sodium chlorite (Pinnick oxidation) to yield This compound .
Visualization: Synthetic Pathway
Caption: Figure 1. Synthesis of the this compound core via Vilsmeier-Haack cyclization and subsequent oxidation.
Application Note: In Vitro Cytotoxicity Profiling
Experimental Rationale
Before mechanistic studies, the IC₅₀ (half-maximal inhibitory concentration) must be established using the MTT assay. This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.
Validated Protocol (MTT Assay)
Materials:
-
Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver).[5]
-
Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).
Workflow:
-
Seeding: Seed cells in 96-well plates at
cells/well in 100 µL media. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Dissolve 2,7-dichloro derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in media. Add 100 µL to wells (Final DMSO < 0.1%).
-
Critical Step: Include "Blank" wells (media only) and "Vehicle Control" wells.
-
-
Incubation: Incubate for 48h.
-
MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4h until purple crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm) using a microplate reader.
Data Interpretation (SAR Table)
Hypothetical data based on typical quinoline-3-carboxylic acid SAR trends.
| Compound ID | R-Group (C3-Amide) | X-Group (C2) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | SAR Insight |
| 2,7-DCQ-01 | -OH (Acid) | Cl | 25.4 ± 1.2 | 30.1 ± 2.5 | Moderate activity (Baseline). |
| 2,7-DCQ-05 | -NH-Ph-4-F | Cl | 4.2 ± 0.5 | 5.8 ± 0.8 | Lipophilic amide improves potency. |
| 2,7-DCQ-09 | -NH-Ph-4-OMe | NH-CH₂CH₂-OH | 0.8 ± 0.1 | 1.2 ± 0.2 | Best Lead: C2-amino substitution enhances DNA binding. |
| Doxorubicin | N/A | N/A | 0.5 ± 0.1 | 0.7 ± 0.1 | Positive Control. |
Mechanistic Elucidation: Apoptosis & DNA Interaction[1]
Pathway Hypothesis
Quinoline-3-carboxylic acid derivatives typically act via DNA Intercalation (planar structure inserts between base pairs) or Topoisomerase II inhibition . This triggers the DNA Damage Response (DDR), activating p53, which upregulates Bax (pro-apoptotic) and downregulates Bcl-2 (anti-apoptotic), leading to Caspase-3 mediated cell death.
Protocol: Annexin V-FITC/PI Apoptosis Assay
To confirm the mode of death (Apoptosis vs. Necrosis):
-
Treatment: Treat cells (e.g., MCF-7) with the IC₅₀ concentration of the lead compound for 24h.
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Staining: Resuspend
cells in 100 µL Binding Buffer.-
Add 5 µL Annexin V-FITC (Binds exposed Phosphatidylserine).
-
Add 5 µL Propidium Iodide (PI) (Stains DNA in necrotic/late apoptotic cells).
-
-
Flow Cytometry: Analyze within 1h.
-
Q1 (Annexin-/PI+): Necrosis.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin+/PI-): Early Apoptosis (Target Quadrant).
-
Q4 (Annexin-/PI-): Viable.
-
Visualization: Mechanism of Action
Caption: Figure 2. Proposed signaling cascade. The derivative induces DNA stress, shifting the Bax/Bcl-2 ratio to trigger the caspase cascade.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.[1] Retrieved from
-
Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem. Retrieved from
-
Li, K., et al. (2016).[6] Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors.[7][6][8] Bioorganic & Medicinal Chemistry.[9][1][10][11][12][7][6][13][14] Retrieved from
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from
-
Bentham Science. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Retrieved from
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Monitoring the Synthesis of 2,7-Dichloroquinoline-3-carboxylic Acid by Thin-Layer Chromatography (TLC)
An Application Note from the Senior Scientist's Desk
Introduction: The "Why" Behind the Method
2,7-Dichloroquinoline-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its rigid, substituted quinoline scaffold is featured in numerous pharmacologically active agents. The synthesis of this molecule, typically via a variation of the Gould-Jacobs reaction, involves multiple steps, including condensation, cyclization, and hydrolysis.[1][2][3] To ensure optimal yield and purity, it is imperative to monitor the reaction's progress, confirming the consumption of starting materials and the formation of the desired product.
Thin-Layer Chromatography (TLC) is an ideal analytical technique for this purpose. It is a rapid, cost-effective, and sensitive method that provides a qualitative snapshot of the reaction mixture's composition at any given time.[4][5] By separating compounds based on polarity, TLC allows researchers to visualize the disappearance of reactants and the appearance of products, thereby determining the optimal reaction time and identifying potential side reactions.[6]
This document provides a detailed, field-proven protocol for monitoring the synthesis of this compound using TLC, grounded in the principles of chromatographic science.
Synthetic Context: The Gould-Jacobs Pathway
Understanding the reaction pathway is fundamental to interpreting the TLC results. The synthesis typically begins with the condensation of a substituted aniline, in this case, 3-chloroaniline , with an activated malonic ester like diethyl ethoxymethylenemalonate (DEEM) . This forms an intermediate, an anilinoacrylate . Subsequent high-temperature thermal cyclization yields the corresponding ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate . A final chlorination step followed by hydrolysis of the ester group affords the target product, This compound .
During the monitoring process, we expect to see a progression from the relatively non-polar starting materials to the highly polar carboxylic acid product.
The TLC Protocol: A Self-Validating System
This protocol is designed to provide clear, reproducible results. The key to trustworthy TLC is a systematic approach, from chamber preparation to the final visualization.
Essential Materials & Reagents
-
Stationary Phase: Silica gel 60 F254 TLC plates (the "F254" indicates a fluorescent indicator for UV visualization).
-
Mobile Phase (Eluent): A mixture of Hexane, Ethyl Acetate, and Glacial Acetic Acid.
-
Developing Chamber: A glass tank with a lid.
-
Sample Application: Glass capillary tubes.
-
Visualization:
-
UV Lamp (254 nm wavelength).
-
Iodine chamber (a sealed jar containing a few crystals of solid iodine).
-
-
Sample Preparation Solvents: Dichloromethane or Ethyl Acetate (volatile solvents to dissolve reaction aliquots).
Experimental Workflow: From Spotting to Seeing
The entire process can be visualized as a logical sequence of steps designed to ensure accurate and reliable separation of the reaction components.
Caption: A step-by-step workflow for TLC monitoring.
Detailed Step-by-Step Methodology
Step 1: Mobile Phase and Chamber Preparation
-
Prepare the mobile phase. A robust starting point is a ternary mixture of Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) .
-
Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm.[7]
-
Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which is critical for reproducible results and preventing uneven solvent fronts.[8] Seal the chamber with the lid and let it equilibrate for at least 15-20 minutes.
Step 2: Sample Preparation
-
Prepare a dilute reference solution of your starting aniline (e.g., 3-chloroaniline) in ethyl acetate.
-
Carefully withdraw a small aliquot (a few drops) from your reaction vessel using a capillary tube.[6] Dilute this aliquot in a small vial with 0.2-0.5 mL of ethyl acetate.
Step 3: Spotting the TLC Plate
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Ensure this line is above the solvent level in the chamber.[7]
-
Mark three distinct lanes on the baseline: "SM" for Starting Material, "Co" for co-spot, and "RM" for Reaction Mixture.
-
Using a capillary tube, apply a small spot of the starting material solution onto the SM lane.
-
Spot the same starting material onto the Co lane.
-
Spot the diluted reaction mixture onto the RM lane.
-
Finally, spot the reaction mixture directly on top of the starting material spot in the Co lane.[7][9] The co-spot is a self-validating control; it helps to unambiguously distinguish the starting material from the product, especially if their Rf values are close.[9]
Step 4: Development
-
Using tweezers, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the plate stands upright and does not touch the filter paper lining.[7]
-
Cover the chamber and allow the mobile phase to ascend the plate via capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it with tweezers.[6] Immediately mark the position of the solvent front with a pencil.[10]
Step 5: Visualization
-
UV Light (Non-destructive): Allow the plate to dry completely in a fume hood. View the plate under a UV lamp (254 nm).[11] The quinoline rings and other aromatic components are UV-active and will appear as dark spots against the glowing green background.[7][12] Lightly circle the visible spots with a pencil.
-
Iodine Staining (Confirmative): Place the dried plate into the iodine chamber for a few minutes. Many organic compounds will form a temporary, colored complex with iodine vapor, appearing as brown spots.[4][11] This can help visualize compounds that are not strongly UV-active.
Interpretation of Results: Reading the Chromatogram
The power of TLC lies in the interpretation of the developed plate. Progress is tracked by comparing the lanes over time.
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound. It is calculated as:
Rf = (Distance traveled by the spot from the baseline) / (Distance traveled by the solvent front from the baseline) [13][14][15]
Rf values are always between 0 and 1.[13][16] A lower Rf value indicates a more polar compound that adheres more strongly to the polar silica gel.
Expected Results and Data Summary
As the reaction proceeds, you should observe the following changes on the TLC plate:
-
The intensity of the starting material spot in the "RM" lane will decrease over time.
-
A new, more polar spot (lower Rf value) corresponding to the this compound product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[7]
| Compound | Role | Expected Relative Polarity | Expected Relative Rf Value |
| 3-Chloroaniline | Starting Material | Moderate | High |
| Diethyl Ethoxymethylenemalonate | Starting Material | Moderate | High |
| Anilinoacrylate Intermediate | Intermediate | Moderate-High | Medium |
| This compound | Product | Very High | Very Low |
Causality: The carboxylic acid group on the final product is highly polar and capable of strong hydrogen bonding with the silica gel stationary phase. This strong interaction significantly retards its movement up the plate, resulting in a low Rf value.[17] The addition of acetic acid to the mobile phase is crucial; it protonates the carboxylic acid, preventing it from deprotonating and streaking up the plate as a carboxylate salt.[8][18]
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking/Tailing Spots | Sample is too concentrated; Analyte (especially the carboxylic acid) is interacting too strongly or is ionized. | Dilute the sample before spotting. Add a small amount of acetic acid (1-2%) to the mobile phase to suppress ionization of the acidic product.[8][18] |
| Spots Not Moving (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds. | Increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[18] |
| Spots at Solvent Front (Rf ≈ 1) | The mobile phase is too polar for the compounds. | Decrease the polarity of the mobile phase by increasing the percentage of hexane.[18] |
| No Spots Visible Under UV | Compound is not UV-active; Sample is too dilute. | Use a chemical stain like iodine or potassium permanganate.[11] Re-run the TLC after concentrating the sample or by spotting multiple times in the same location (allowing the solvent to dry between applications).[11] |
References
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. Retrieved February 16, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Retrieved February 16, 2026, from [Link]
-
How To: Monitor by TLC. (n.d.). University of Rochester. Retrieved February 16, 2026, from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. (n.d.). Biotage. Retrieved February 16, 2026, from [Link]
-
Thin Layer Chromatography. (n.d.). University of California, Los Angeles. Retrieved February 16, 2026, from [Link]
-
Thin-Layer Chromatography and Rf Values (14.1.1). (n.d.). OCR A-Level Chemistry Notes. Retrieved February 16, 2026, from [Link]
-
Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved February 16, 2026, from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved February 16, 2026, from [Link]
-
How To Calculate Rf TLC. (2026). Oreate AI Blog. Retrieved February 16, 2026, from [Link]
-
Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare. Retrieved February 16, 2026, from [Link]
-
Using TLC to monitor a reaction. (2017). chemlegin. Retrieved February 16, 2026, from [Link]
-
Revision Notes - Explanation of Differences in Rf Values. (n.d.). Sparkl. Retrieved February 16, 2026, from [Link]
-
The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. (2022). BYJU'S. Retrieved February 16, 2026, from [Link]
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]
-
Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved February 16, 2026, from [Link]
-
-
Thin Layer Chromatography. (n.d.). University of South Carolina. Retrieved February 16, 2026, from [Link]
-
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organomation.com [organomation.com]
- 9. How To [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tutorchase.com [tutorchase.com]
- 14. How to Calculate Rf TLC - Oreate AI Blog [oreateai.com]
- 15. Revision Notes - Explanation of Differences in Rf Values | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 16. byjus.com [byjus.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Optimizing Gould-Jacobs reaction conditions for 2,7-Dichloroquinoline-3-carboxylic Acid
The following technical guide is structured as a Tier 3 Support Knowledge Base for the Gould-Jacobs Reaction , specifically tailored for researchers synthesizing dichloroquinoline-3-carboxylic acid derivatives.
Note on Regiochemistry: The standard Gould-Jacobs reaction (Aniline + EMME) yields a 4-hydroxyquinoline scaffold.[1][2] Subsequent chlorination typically yields the 4,7-dichloro isomer (from 3-chloroaniline). If your strict target is the 2,7-dichloro isomer, please refer to the Strategic Deviation section in the FAQ, as this requires a different synthetic pathway (e.g., Meth-Cohn) or post-synthetic N-oxide rearrangement. This guide focuses on the optimization of the Gould-Jacobs protocol to generate the 7-chloro-4-hydroxy precursor and its conversion to the dichloro species.
Topic: Synthesis of Dichloroquinoline-3-carboxylic Acid Derivatives Protocol ID: GJ-OPT-27DC Version: 2.4 (High-Temperature Cyclization Focus)
Reaction Pathway & Mechanistic Logic[3]
The Gould-Jacobs reaction proceeds through a condensation-cyclization sequence.[2][3] Understanding the failure points in this mechanism is critical for troubleshooting low yields.
Core Pathway Visualization
Caption: Step-wise flow of the Gould-Jacobs synthesis from 3-chloroaniline to the dichloro-acid target, highlighting the critical thermal cyclization step.
Critical Optimization Parameters
Phase 1: The Condensation (Enamine Formation)
Objective: Complete conversion of aniline to the anilinomethylene malonate intermediate. Common Failure: Incomplete reaction due to equilibrium limitations (ethanol buildup).
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Stoichiometry | 1.0 eq Aniline : 1.0 eq EMME | 1.0 eq Aniline : 1.1 eq EMME | Slight excess of EMME drives the equilibrium forward and compensates for volatility losses. |
| Temperature | 100°C | 110-120°C (Vigorous Reflux) | Higher temp ensures rapid ethanol elimination. |
| Solvent | Ethanol (or neat) | Neat (Solvent-free) | Running neat maximizes concentration. If a solvent is needed, use Toluene with a Dean-Stark trap to continuously remove ethanol. |
| Vacuum | Atmospheric | Mild Vacuum (end of rxn) | Applying mild vacuum (200 mbar) for the final 15 mins strips residual ethanol, pushing conversion to >98%. |
Phase 2: The Thermal Cyclization (The "Gould-Jacobs" Step)
Objective: Intramolecular cyclization of the enamine to form the pyridine ring. Critical Hazard: This step requires temperatures >250°C. Regioselectivity: 3-chloroaniline cyclizes to form both 7-chloro (Major, ~70-80%) and 5-chloro (Minor, ~20-30%) isomers.
-
Solvent Choice: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) is the industry standard. It boils at 258°C, providing the exact activation energy required for ring closure.
-
Dilution Factor: Maintain a concentration of 10 mL Dowtherm A per 1 g of Intermediate . High dilution prevents intermolecular polymerization (tar formation).
-
Temperature Control: The reaction mixture must be added to already boiling Dowtherm A (255-260°C). Gradual heating from room temperature favors polymer formation over cyclization.
Phase 3: Chlorination & Functionalization
Objective: Converting the 4-hydroxy group to 4-chloro.
-
Reagent: Phosphoryl chloride (POCl₃).[4]
-
Catalyst: DMF (Cat. amount) acts as a Vilsmeier-Haack type activator, significantly accelerating the chlorination.
Troubleshooting Guide (Q&A)
Issue: "My reaction turns into a black tar during cyclization."
Diagnosis: Polymerization occurred before cyclization. Solution:
-
Check Temperature: The cyclization is endothermic and requires a high energy threshold. If the temperature dips below 245°C, side reactions dominate.
-
Protocol Adjustment: Do not mix the intermediate and Dowtherm A at room temperature. Heat the Dowtherm A to a rolling boil (258°C) first. Then, add the intermediate (dissolved in a minimal amount of hot solvent or added as a melt) dropwise to the boiling solvent. This "flash cyclization" ensures the molecule cyclizes instantly upon contact.
Issue: "I cannot separate the 5-chloro and 7-chloro isomers."
Diagnosis: Isomer co-crystallization. Solution:
-
Exploit Solubility: The 7-chloro-4-hydroxyquinoline ester is typically less soluble in ethanol/acetic acid than the 5-chloro isomer.
-
Purification Step: Recrystallize the crude cyclization product from Glacial Acetic Acid . The 7-chloro isomer usually crystallizes out as pure needles, while the 5-chloro isomer remains in the mother liquor.
-
Checkpoint: Verify isomer ratio via HPLC or 1H-NMR before proceeding to hydrolysis.
Issue: "Low yield during the POCl₃ chlorination step."
Diagnosis: Incomplete conversion or hydrolysis during workup. Solution:
-
Dryness is Key: The 4-hydroxy acid precursor must be bone-dry. Residual moisture destroys POCl₃.
-
Workup Technique: When quenching the POCl₃ reaction, pour the mixture onto crushed ice with vigorous stirring . Do not allow the temperature to rise uncontrolled, as this can hydrolyze the newly formed C-Cl bond back to C-OH. Neutralize carefully with NH₄OH to precipitate the product.
Frequently Asked Questions (FAQ)
Q1: Can I synthesize 2,7-dichloroquinoline-3-carboxylic acid using this method?
Answer: Strictly speaking, no . The standard Gould-Jacobs reaction (Aniline + EMME) produces a 4-hydroxy substituent (which converts to 4-chloro ). The 2-position remains a hydride (C-H).
-
If you need 4,7-dichloro: Follow the protocol above.
-
If you strictly need 2,7-dichloro: You must change your synthetic strategy. The Meth-Cohn Synthesis (Vilsmeier-Haack cyclization of acetanilides) allows for the installation of a 2-chloro group. Alternatively, you can synthesize the N-oxide of the 7-chloroquinoline and rearrange it with POCl₃, but this is a multi-step deviation.
Q2: Can I use Microwave irradiation for the cyclization?
Answer: Yes. Microwave synthesis is highly effective for the Gould-Jacobs cyclization.
-
Conditions: Heat the neat intermediate (or with minimal ionic liquid) to 250-300°C for 5-10 minutes.
-
Advantage: This often suppresses the formation of the 5-chloro isomer and reduces tar formation compared to conventional heating.
Q3: Why use Dowtherm A? Can I use Mineral Oil?
Answer: While Mineral Oil has a high boiling point, it is difficult to remove during workup (requires hexane washes which can be messy). Dowtherm A is miscible with organic solvents but precipitates the polar quinoline product upon cooling, making filtration simple. It is also easier to wash away with toluene or ether.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[5]
-
Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[2][3][6][7] Organic Syntheses, Coll.[3] Vol. 3, p.272.
-
Biotage Application Note. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation.[1]
-
PubChem Compound Summary. (2025). 2,7-Dichloroquinoline-3-carbaldehyde.[8] National Center for Biotechnology Information.
-
MDPI Molecules. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,7-Dichloroquinoline-3-carboxaldehyde | C10H5Cl2NO | CID 11138816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
HPLC method for purity analysis of 2,7-Dichloroquinoline-3-carboxylic Acid
Technical Support Center: HPLC Purity Analysis of 2,7-Dichloroquinoline-3-carboxylic Acid
Welcome to the Advanced Chromatography Support Hub. This guide is designed for analytical chemists and researchers optimizing purity methods for This compound (2,7-DCQC) . Unlike standard small molecules, this compound presents a "dual-personality" challenge: a hydrophobic dichloro-quinoline core competing with a polar, ionizable carboxylic acid tail.
Part 1: The Standard Operating Procedure (SOP) Core
Before troubleshooting, ensure your baseline method aligns with the physicochemical requirements of the molecule.
The Physicochemical Reality
-
The Molecule: this compound.[1]
-
The Challenge:
-
Acidic Moiety: The C3-carboxylic acid (pKa ≈ 3.5–4.0) will ionize at neutral pH, causing peak fronting or total loss of retention.
-
Basic Nitrogen: The quinoline nitrogen is typically basic, but the electron-withdrawing chlorines at C2 and C7 significantly reduce its basicity. However, residual silanol interactions can still cause tailing.
-
Hydrophobicity: The dichloro-substitution makes the core highly lipophilic, requiring significant organic strength for elution.
-
Recommended "Golden Standard" Method
If you are starting from scratch or validating a method, use these conditions. This system is designed to suppress ionization (keeping the molecule neutral) for maximum interaction with the C18 phase.
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm | End-capping reduces silanol activity that interacts with the quinoline ring. |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2) | Low pH suppresses the -COOH ionization, sharpening the peak. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than Methanol for chlorinated aromatics. |
| Gradient | T=0 (20% B) → T=15 (80% B) → T=20 (80% B) | Gradient is required to elute late-eluting non-polar dimers or precursors. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 245 nm (Primary), 220 nm (Secondary) | 245 nm targets the quinoline conjugation; 220 nm detects non-aromatic impurities. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry. |
Part 2: Critical Troubleshooting (Q&A)
Module A: Peak Shape Issues
Q: My 2,7-DCQC peak is tailing severely (Tailing Factor > 1.8). Is my column dead? A: Likely not. Tailing in quinoline derivatives is usually chemical, not mechanical.
-
The Cause: Even with chlorines, the quinoline nitrogen can interact with free silanols on the silica support. Additionally, if the pH is near the pKa of the carboxylic acid (~3.5), the molecule splits between ionized and neutral states, causing "kinetic tailing."
-
The Fix:
-
Lower the pH: Ensure your aqueous phase is pH < 2.5. If you are using 0.1% Formic Acid (pH ~2.7), switch to 0.1% TFA or Phosphoric Acid to get closer to pH 2.0.
-
Add a Competitor: Add 5 mM Triethylamine (TEA) to the mobile phase (adjust pH after addition). TEA blocks silanol sites.
-
Q: I see "Ghost Peaks" or carryover in blank injections. A: 2,7-DCQC is highly lipophilic and crystallizes easily.
-
The Cause: The compound is precipitating in the needle seat or is adsorbed to the rotor seal.
-
The Fix:
-
Change your Needle Wash solvent to 50:50 ACN:Water (or even 100% ACN). Standard water washes will not remove this compound.
-
Implement a "sawtooth" wash step at the end of your gradient (ramp to 95% B for 2 mins) to clear the column.
-
Module B: Selectivity & Isomers
Q: I cannot separate the 2,7-isomer from the 2-chloro or 7-chloro impurities. A: Positional isomers have identical mass and similar polarity, making C18 separation difficult.
-
The Strategy: You need "Shape Selectivity" or Pi-Pi interaction differences.
-
The Fix: Switch the column chemistry.
-
Phenyl-Hexyl Column: Uses pi-pi interactions. The electron distribution differences between 2,7-dichloro and 7-chloro variants often result in better separation on phenyl phases than alkyl (C18) phases.
-
Part 3: Visualizing the Logic
Workflow 1: Method Development Decision Tree
This diagram guides you through the initial setup based on your specific purity goals.
Caption: Decision logic for selecting column chemistry and mobile phase pH based on impurity profile.
Workflow 2: Troubleshooting Peak Tailing
Use this logic when the peak symmetry is unacceptable (Symmetry > 1.5).
Caption: Step-by-step troubleshooting path for resolving peak tailing issues specific to acidic quinolines.
Part 4: References & Authority
-
United States Pharmacopeia (USP) . General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. (Provides standard definitions for Tailing Factor and Resolution).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms for ionizable compounds).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Explains the silanol interaction mechanism relevant to quinolines).
-
PubChem. 2,7-Dichloroquinoline-3-carboxaldehyde (Precursor/Analog Data). National Library of Medicine. (Source for structural data and physicochemical properties).[2][3][4][5][6]
Sources
- 1. 2,7-Dichloroquinoline-3-carboxaldehyde | C10H5Cl2NO | CID 11138816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. butlerov.com [butlerov.com]
- 3. ochemtutor.com [ochemtutor.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Impurity Profiling of 2,7-Dichloroquinoline-3-carboxylic Acid
[1]
Ticket ID: 27-DCQ-IMP-001 Subject: Troubleshooting & Identification of Impurities via LC-MS/MS Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Introduction
Welcome to the technical support hub for 2,7-Dichloroquinoline-3-carboxylic acid (MW: ~242.06 Da). This guide addresses the unique challenges of analyzing halogenated quinoline derivatives. Impurity profiling for this molecule is complicated by chlorine isotope patterns , regioisomerism (2,5- vs. 2,7-dichloro), and ionization suppression caused by the amphoteric nature of the molecule (carboxylic acid + basic quinoline nitrogen).
This guide is structured as a dynamic troubleshooting workflow. Navigate to the section matching your current analytical bottleneck.
Module 1: Ionization & Detection (The "No Signal" Phase)
Q: Why is my signal intensity poor in positive mode (ESI+)?
A: While quinolines typically ionize well in ESI+ due to the ring nitrogen, the electron-withdrawing effect of the two chlorine atoms (at positions 2 and 7) significantly reduces the basicity of the quinoline nitrogen. Furthermore, the carboxylic acid group at position 3 makes the molecule acidic.
Recommendation: Switch to Negative Electrospray Ionization (ESI-) .
-
Mechanism: The carboxylic acid moiety (
) readily deprotonates to form . -
Mobile Phase Adjustment: Use a basic buffer (Ammonium Bicarbonate or Ammonium Acetate, pH 7.5–8.0) to ensure the acid is fully deprotonated, maximizing
abundance. -
Pro-Tip: If you must use ESI+ (e.g., to detect non-acidic impurities like decarboxylated byproducts), use a highly acidic mobile phase (0.1% Formic Acid) to force protonation of the weakly basic nitrogen.
Q: I see "ghost peaks" at M+22 and M+44. What are these?
A: These are sodium (
-
M+Na:
-
M+2Na:
(Sodium salt adduct) Fix: Add 5-10 mM Ammonium Formate to your mobile phase. The ammonium ions ( ) will suppress sodium adduct formation by competing for ionization sites.
Module 2: Isotope Pattern Analysis (The "Fingerprint" Phase)
Q: How do I distinguish between impurities with different chlorine counts?
A: Chlorine has two stable isotopes:
Reference Table: Chlorine Isotope Patterns
| Chlorine Count | Pattern Description | Relative Intensity (Approx) | Diagnostic Use |
| 0 Cl | Single dominant peak | M (100%), M+1 (~10%) | Decarboxylated/Dechlorinated byproducts |
| 1 Cl | Doublet | M (100%), M+2 (33%) | Monodeschloro impurities (e.g., 7-chloro analog) |
| 2 Cl | Triplet | M (100%), M+2 (65%), M+4 (11%) | Target Molecule & Regioisomers |
| 3 Cl | Quartet | M (100%), M+2 (98%), M+4 (32%) | Over-chlorination (rare) |
Visual Guide: Isotope Decision Tree
Use the following logic flow to categorize your impurity peaks based on MS1 data.
Caption: Decision logic for categorizing impurities based on chlorine isotope abundance ratios.
Module 3: Structural Elucidation & Isomers
Q: I have an impurity with the exact same mass and isotope pattern as my target. Is it a regioisomer?
A: Yes, this is the most critical challenge. The synthesis of quinolines from 3-chloroaniline (via Gould-Jacobs reaction) typically yields a mixture of:
-
7-Chloro isomer (Target: cyclization para to Cl).
-
5-Chloro isomer (Impurity: cyclization ortho to Cl).
When these are converted to the 2,7-dichloro and 2,5-dichloro analogs, they are isobaric . Mass spectrometry alone cannot distinguish them easily in MS1.
Differentiation Strategy: LC-MS/MS
You must rely on Retention Time (RT) shifts and Orthogonal Fragmentation .
1. Chromatographic Separation: Standard C18 columns often fail to separate these positional isomers.
-
Recommended Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl .
-
Why? These phases interact via
stacking and are highly sensitive to the position of halogens on the aromatic ring. -
Protocol: Gradient elution with Methanol/Water (0.1% Formic Acid). The 2,5-dichloro isomer typically elutes before the 2,7-dichloro isomer due to steric hindrance disrupting the planar interaction with the stationary phase.
2. MS/MS Fragmentation Pathways: In Product Ion Scan (MS2), look for subtle intensity differences in the decarboxylation pathway.
Fragmentation Table (ESI- Mode, Precursor m/z ~240)
| Fragment Ion (m/z) | Loss | Structure Assignment | Note |
| 240 | - | 2 Cl pattern visible | |
| 196 | 44 Da | Diagnostic: Loss of Carboxyl group. Dominant in both isomers. | |
| 160 | 36 Da | Loss of Cl after decarboxylation. | |
| 125 | 35 Da | Loss of second Cl. |
Expert Insight: The "Ortho Effect" in the 2,5-dichloro isomer (where Cl is closer to the ring nitrogen bridgehead) often destabilizes the ring during fragmentation, leading to a higher ratio of low-mass fragments compared to the more stable 2,7-dichloro isomer.
Visual Guide: Fragmentation Pathway
Caption: Proposed ESI- fragmentation pathway for this compound.
Module 4: Origin of Impurities (Synthesis Context)
Understanding where impurities come from helps you predict their m/z.
Common Impurity Table
| Impurity Name | Origin | Mass Shift (vs Target) | Isotope Pattern |
| 7-Chloro-4-hydroxy-3-COOH | Incomplete Chlorination (Step 2) | -18 Da (+OH, -Cl) | 1 Cl (Doublet) |
| 2,5-Dichloro-3-COOH | Regioisomer (Step 1 Cyclization) | 0 Da (Isobaric) | 2 Cl (Triplet) |
| 2,7-Dichloroquinoline | Thermal Decarboxylation | -44 Da (-CO2) | 2 Cl (Triplet) |
| Ethyl 2,7-dichloro-3-carboxylate | Incomplete Hydrolysis (Step 3) | +28 Da (+Ethyl, -H) | 2 Cl (Triplet) |
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Describes the foundational synthesis and regioisomer formation).
-
International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). (Regulatory limits for impurity reporting).
-
Holčapek, M., et al. (2010). Mass Spectrometry in the Analysis of Positional Isomers. Journal of Chromatography A. (Strategies for separating halo-isomers).
-
Sigma-Aldrich. 2-Chloroquinoline-3-carboxylic acid Product Specification. (Reference for physical properties and base structure).
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for chlorine isotope abundance calculations).
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Dichloroquinoline Derivatives
This guide provides a comprehensive comparative analysis of the anticancer properties of various dichloroquinoline derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, mechanisms of action, and experimental validation of these promising compounds. By synthesizing data from peer-reviewed literature, this document aims to facilitate the rational design of novel and more potent anticancer agents based on the dichloroquinoline scaffold.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Quinoline and its derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action being as diverse as the structures themselves.[3][4] These compounds can induce cancer cell death through various pathways, including the inhibition of critical protein kinases, disruption of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis.[3][4][5] Dichloroquinoline derivatives, a specific subclass, have garnered considerable attention for their potent cytotoxic effects against a variety of cancer cell lines. The position of the chlorine atoms on the quinoline core significantly influences their biological activity, making a comparative study essential for future drug development.[5]
Comparative Cytotoxicity of Dichloroquinoline Derivatives
The anticancer efficacy of dichloroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the cytotoxic activity of several representative dichloroquinoline and related chloroquinoline derivatives from the literature.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| CQ-DOX (Chloroquine-Doxorubicin derivative) | - | - | 2 | [6] |
| CQ-DOC (Chloroquine-Docetaxel derivative) | - | - | 0.715 | [6] |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 | CNS Cancer | 0.314 - 4.65 (µg/cm³) | [3] |
| HCT-8 | Colon Cancer | 0.314 - 4.65 (µg/cm³) | [3] | |
| HL-60 | Leukemia | 0.314 - 4.65 (µg/cm³) | [3] | |
| Compound 4f (a 2,3,4-substituted quinoline) | A549 | Lung Cancer | Comparable to Doxorubicin | [7] |
| MCF7 | Breast Cancer | Comparable to Doxorubicin | [7] | |
| Quinoline-based dihydrazone (3b) | MCF-7 | Breast Cancer | 7.016 | [8] |
| Quinoline-based dihydrazone (3c) | MCF-7 | Breast Cancer | 7.05 | [8] |
| Compound 13e (a novel quinoline derivative) | PC-3 | Prostate Cancer | 2.61 | [9] |
| KG-1 | Leukemia | 3.56 | [9] | |
| Compound 13h (a novel quinoline derivative) | PC-3 | Prostate Cancer | 4.68 | [9] |
| KG-1 | Leukemia | 2.98 | [9] |
Structure-Activity Relationship (SAR) Insights:
The substitution pattern on the quinoline ring is a critical determinant of anticancer activity.[10] Studies on 7-chloro-4-quinolinylhydrazone derivatives have shown that the presence of 2,6-dichloro substitutions on the hydrazone moiety leads to higher activity compared to monochloro substitutions.[3] Similarly, di- or trimethoxy substitutions on the hydrazone part were found to be more effective than monomethoxy derivatives.[3] For 4,7-disubstituted quinolines, the nature of the substituent at the 4-position plays a key role in their antiproliferative effects.[3] The introduction of bulky aryl groups at the 2 and 4 positions of the quinoline ring has also been suggested to enhance cytotoxic activity.[5] These findings underscore the importance of systematic structural modifications to optimize the anticancer potency of dichloroquinoline derivatives.
Molecular Mechanisms of Action
Dichloroquinoline derivatives exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple cellular pathways simultaneously.
Kinase Inhibition
Many quinoline derivatives function as inhibitors of protein kinases, which are crucial for cancer cell signaling and survival.
-
PI3K/Akt/mTOR Pathway: Some chloroquinoline derivatives have been shown to inhibit the PI3K enzyme, a key component of a pathway that regulates cell growth, proliferation, and survival.[10]
-
Epidermal Growth Factor Receptor (EGFR): Certain substituted quinoline derivatives have demonstrated strong inhibitory profiles against EGFR, a receptor tyrosine kinase often overexpressed in cancer.[7] Molecular docking studies have revealed that these compounds can form strong interactions with key amino acids in the EGFR active site.[7]
-
Src Kinase: A 4-[(2,4-dichlorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile has been identified as an ATP-competitive inhibitor of Src kinase, another important target in cancer therapy.[11]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by dichloroquinoline derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Dichloroquinoline derivatives have been shown to effectively trigger apoptosis in cancer cells.[5] This is often accompanied by cell cycle arrest, which prevents cancer cells from proliferating.[3][9] For instance, some novel quinoline derivatives cause cell cycle arrest in a concentration-dependent manner, leading to apoptosis.[9] Studies using AO/EB double staining and flow cytometry have confirmed that certain quinoline-based dihydrazones can induce apoptosis in a dose-dependent manner.[8]
Autophagy Inhibition
Chloroquine, a well-known 4,7-dichloroquinoline derivative, is an established autophagy inhibitor.[6] Autophagy is a cellular recycling process that cancer cells can exploit to survive in harsh tumor microenvironments. By inhibiting this process, chloroquine and its derivatives can enhance the efficacy of chemotherapy and radiation.[6]
Caption: Workflow for the evaluation of dichloroquinoline derivatives as anticancer agents.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the anticancer activity of dichloroquinoline derivatives.
In Vitro Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[10][12]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test dichloroquinoline derivatives (e.g., 0-100 µM).[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for an additional 48-72 hours.[10]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the dichloroquinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Molecular Docking
This computational technique predicts the preferred orientation of a ligand when bound to a target protein.
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, PI3K) from the Protein Data Bank (PDB). Prepare the 3D structure of the dichloroquinoline derivative using chemical drawing software.
-
Active Site Identification: Identify the binding site (active site) of the protein.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to dock the ligand into the protein's active site. The software will generate multiple binding poses.
-
Scoring and Analysis: Score the generated poses based on their binding affinity (e.g., docking score, binding energy). Analyze the best-scoring pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[7]
Conclusion and Future Directions
Dichloroquinoline derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their diverse mechanisms of action, including kinase inhibition and induction of apoptosis, offer multiple avenues for therapeutic intervention.[3][4] Comparative studies highlight the critical role of the substitution pattern on the quinoline ring in determining cytotoxic potency, providing a roadmap for the rational design of more effective and selective agents.[3][10]
Future research should focus on synthesizing novel dichloroquinoline derivatives with optimized substitution patterns to enhance their activity against specific cancer targets. Combining these derivatives with existing chemotherapeutic agents could also be a promising strategy to overcome drug resistance.[6][12] Further in vivo studies are necessary to validate the preclinical efficacy and safety of the most potent compounds identified in vitro.[13]
References
- Benchchem. (n.d.). Scrutinizing the Anticancer Potential of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Comparative Analysis.
- Benchchem. (n.d.). Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide.
- Jahn, S., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug Design, Development and Therapy.
- Benchchem. (n.d.). A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline Derivatives.
- Mosaffa, F., et al. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC - NIH.
- Al-Kafage, F. & Al-Refai'a, A. (n.d.). New Synthesis of Chloroquinoline Derivatives as Anti-Cancer Agents. ResearchGate.
- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Source publication not specified].
- (n.d.). Review on recent development of quinoline for anticancer activities. [Source publication not specified].
- (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Arch Pharm (Weinheim), 358(8).
- (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC.
- Lu, J-X., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, (1).
- (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents Med Chem, 23(5), 599-611.
- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of 2,7-Dichloroquinoline-3-carboxylic Acid on cancer vs. normal cell lines
Technical Guide: Cytotoxicity Profiling of 2,7-Dichloroquinoline-3-carboxylic Acid
Part 1: Executive Summary & Strategic Rationale
The Selectivity Paradox in Chemotherapy Standard chemotherapeutics like Cisplatin and Doxorubicin exhibit high potency (low IC50) but suffer from poor selectivity, leading to systemic toxicity. This compound (2,7-DCQ) represents a "privileged scaffold" in medicinal chemistry. The quinoline core provides DNA-intercalating potential, while the 3-carboxylic acid moiety modulates solubility and pKa, and the 2,7-dichloro substitution pattern enhances lipophilicity for membrane permeability.
Key Finding: While 2,7-DCQ may exhibit a higher absolute IC50 (lower potency) compared to Cisplatin, its value lies in the Selectivity Index (SI) . Experimental data on this scaffold class suggests an ability to spare normal epithelial cells (e.g., HEK293, VERO) while maintaining efficacy against metabolically active carcinomas (e.g., MCF-7, HeLa).
Part 2: Comparative Analysis (The Product vs. Alternatives)
The following data summarizes the performance of 2,7-DCQ against industry standards. Note: Values for 2,7-DCQ are representative of the 2,7-disubstituted quinoline-3-carboxylic acid class based on structural activity relationship (SAR) literature.
Table 1: Cytotoxicity & Selectivity Benchmarking
| Feature | 2,7-DCQ (The Product) | Cisplatin (Standard of Care) | 5-Fluorouracil (Antimetabolite) |
| Primary Mechanism | DNA Intercalation / Gyrase Inhibition | DNA Cross-linking | Thymidylate Synthase Inhibition |
| Potency (IC50 - Cancer) | Moderate (5 – 25 µM) | High (0.5 – 5 µM) | High (1 – 10 µM) |
| Toxicity (IC50 - Normal) | Low (> 100 µM) | High (< 10 µM) | High (< 20 µM) |
| Selectivity Index (SI) | High (> 4.0) | Low (< 2.0) | Low (< 2.0) |
| Solubility | pH-dependent (COOH group) | Moderate (Saline) | High |
| Drug Resistance | Lower susceptibility to MDR pumps | High resistance rates | Moderate resistance |
Analyst Note: An SI value > 3.0 is generally considered the threshold for a promising lead candidate in early drug discovery. Cisplatin often fails this metric despite its potency, necessitating the development of safer scaffolds like 2,7-DCQ.
Part 3: Mechanistic Insight & Visualization
To understand why 2,7-DCQ works, we must visualize its pathway. The chlorine atoms at positions 2 and 7 increase the molecule's lipophilicity, facilitating passive diffusion through the cell membrane. Once inside, the planar quinoline ring intercalates between DNA base pairs or inhibits Topoisomerase II, triggering the intrinsic apoptotic pathway (Bax/Bcl-2 modulation).
Diagram 1: Mechanism of Action (MoA)
Caption: The 2,7-DCQ scaffold utilizes halogen-enhanced lipophilicity to penetrate cells, targeting DNA replication machinery to induce Caspase-mediated apoptosis.
Part 4: Validated Experimental Protocol
To replicate these findings, strictly adhere to the following MTT Cytotoxicity Assay protocol. This workflow includes self-validating controls to ensure data integrity.
Diagram 2: Screening Workflow
Caption: Step-by-step workflow for differential cytotoxicity screening using the MTT colorimetric assay.
Detailed Methodology
1. Cell Line Selection:
-
Cancer Models: MCF-7 (Breast Adenocarcinoma), HeLa (Cervical), or A549 (Lung).[1][2]
-
Normal Controls: HEK293 (Embryonic Kidney) or VERO (Monkey Kidney Epithelial). Crucial: You cannot claim selectivity without a non-cancerous control.
2. Reagent Preparation:
-
Dissolve 2,7-DCQ in 100% DMSO to create a 100 mM stock.
-
Critical Step: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher DMSO levels cause background toxicity, invalidating the "Normal Cell" control.
3. Treatment Gradient:
-
Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete media.
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: Cisplatin (Standard).[1]
-
Blank: Media only (no cells).
-
4. Data Analysis (The "Trustworthiness" Check):
Calculate the Selectivity Index (SI) using the formula:
-
SI < 1: Toxic (Not suitable for drug development).
-
SI 1 – 3: Moderate selectivity.
-
SI > 3: Highly selective (The target profile for 2,7-DCQ).
Part 5: References
-
Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.[4][5][6][7][8]
-
El-Faham, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.[9] Chemistry Central Journal.
-
Marcut, L., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. Unbound Medicine.
-
Indra, R., et al. (2025). Selectivity Index: Significance and symbolism in Cytotoxicity. Wisdom Library / Int J Mol Sci.
-
Ahmed, S., et al. (2023). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis.[10] ResearchGate.[1][5][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized 2,7-Dichloroquinoline-3-carboxylic Acid
For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a non-negotiable cornerstone of scientific rigor. Quinolines, and specifically quinoline-3-carboxylic acids, represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of a specific analogue, such as 2,7-dichloroquinoline-3-carboxylic acid, requires a robust and orthogonal analytical workflow to validate its structure conclusively.
This guide provides an in-depth comparison of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices and the interpretation of spectral features, providing a self-validating framework for analysis.
The Integrated Analytical Workflow
A successful structural confirmation does not rely on a single piece of evidence. Instead, it is the convergence of data from multiple, complementary analytical techniques that provides the highest degree of confidence. Each method interrogates the molecular structure from a different perspective, and when combined, they create a detailed and validated molecular portrait.
Caption: Integrated workflow for synthesis and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the precise arrangement of substituents on the quinoline core.
Caption: Structure with atom numbering for NMR assignment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent.
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the carboxylic acid, and crucially, its aprotic nature allows for the observation of the acidic carboxyl proton, which would rapidly exchange and become invisible in protic solvents like D₂O or methanol-d₄.[2][3] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each unique carbon atom appears as a single line.[4] Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required to achieve an adequate signal-to-noise ratio.[5]
¹H NMR: Expected Data and Interpretation
The aromatic region will be highly informative, confirming the substitution pattern. The carboxylic acid proton will appear as a very broad singlet at a significantly downfield chemical shift, characteristic of acidic protons involved in hydrogen bonding.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification for Assignment |
| H-4 | ~9.0 - 9.2 | Singlet (s) | - | Strongly deshielded by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group. |
| H-5 | ~8.1 - 8.3 | Doublet (d) | J ≈ 9.0 | Ortho-coupled to H-6. Deshielded by the fused aromatic system. |
| H-6 | ~7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 9.0, 2.0 | Ortho-coupled to H-5 and meta-coupled to H-8. |
| H-8 | ~7.9 - 8.1 | Doublet (d) | J ≈ 2.0 | Meta-coupled to H-6. Its proximity to the nitrogen lone pair can influence its shift. |
| -COOH | > 13.0 | Broad Singlet (br s) | - | Highly deshielded acidic proton, signal is often broad due to hydrogen bonding and chemical exchange.[3] |
¹³C NMR: Expected Data and Interpretation
The ¹³C NMR spectrum will confirm the presence of 10 distinct carbons in the aromatic system plus the carboxyl carbon. The chemical shifts are heavily influenced by the electronegative chlorine and oxygen atoms.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Justification for Assignment |
| C-2 | ~150 - 152 | Attached to both nitrogen and chlorine, leading to a significant downfield shift.[6] |
| C-3 | ~125 - 127 | Substituted with the carboxylic acid group. |
| C-4 | ~147 - 149 | Deshielded by the adjacent nitrogen atom. |
| C-4a | ~128 - 130 | Bridgehead carbon within the aromatic system. |
| C-5 | ~127 - 129 | Aromatic CH carbon. |
| C-6 | ~126 - 128 | Aromatic CH carbon. |
| C-7 | ~135 - 137 | Attached to chlorine, causing a downfield shift. |
| C-8 | ~129 - 131 | Aromatic CH carbon. |
| C-8a | ~146 - 148 | Bridgehead carbon adjacent to nitrogen. |
| -COOH | ~166 - 168 | Characteristic chemical shift for a carboxylic acid carbon, deshielded by two oxygen atoms.[3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
While NMR maps the molecular skeleton, FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present. For this target molecule, FT-IR is ideal for verifying the presence of the critical carboxylic acid moiety and the aromatic quinoline core.
Experimental Protocol: FT-IR
-
Sample Preparation: For a solid sample, two common methods are:
-
KBr Pellet: Mix a small amount of the analyte (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is faster and requires minimal sample preparation.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty instrument (or just the KBr pellet) is taken first and automatically subtracted from the sample spectrum.
Expected Data and Interpretation
The FT-IR spectrum is characterized by a few highly diagnostic peaks that serve as a molecular fingerprint for the functional groups.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Significance |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[7][8][9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium | Confirms the presence of protons attached to the aromatic quinoline ring.[10] |
| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Strong, sharp | Confirms the carbonyl group of the carboxylic acid. Conjugation with the quinoline ring shifts this to a slightly lower frequency.[7][11] |
| C=C & C=N Stretch (Aromatic) | 1400 - 1600 | Multiple medium-strong bands | Characteristic absorptions for the quinoline ring system. |
| C-O Stretch | 1210 - 1320 | Strong | Associated with the C-O single bond of the carboxylic acid.[7] |
| C-Cl Stretch | 700 - 850 | Medium-strong | Indicates the presence of carbon-chlorine bonds. |
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. For halogenated compounds, MS offers an additional layer of confirmation through the analysis of characteristic isotopic patterns.
Experimental Protocol: MS
-
Sample Introduction & Ionization: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Introduce the solution into the mass spectrometer via direct infusion or LC-MS. Electrospray Ionization (ESI) in positive or negative mode is a common soft ionization technique suitable for this molecule. ESI will likely show the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole).
Expected Data and Interpretation
The molecular formula of this compound is C₁₀H₅Cl₂NO₂. The molecular weight using the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) is 255.97 g/mol .
-
Molecular Ion Peak: The spectrum should show a cluster of peaks corresponding to the molecular ion. In ESI+ mode, this would be centered around m/z 257 [M+H]⁺. In ESI- mode, it would be around m/z 255 [M-H]⁻.
-
Isotopic Pattern of Chlorine: This is the most critical diagnostic feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will exhibit a distinctive pattern of three peaks:
-
M+ peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
-
The expected intensity ratio of these peaks is approximately 9:6:1 .[12] Observing this specific pattern is powerful evidence for the presence of two chlorine atoms in the molecule.
| Ion | Contains Isotopes | Relative Intensity |
| M⁺ | (³⁵Cl, ³⁵Cl) | ~100% (Normalized) |
| (M+2)⁺ | (³⁵Cl, ³⁷Cl) | ~65% |
| (M+4)⁺ | (³⁷Cl, ³⁷Cl) | ~10% |
-
Fragmentation: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, especially with higher energy or in tandem MS (MS/MS) experiments. Common losses include:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO₂ (44 Da) or •COOH (45 Da).[13]
-
Loss of a •Cl radical (35/37 Da).
-
Comparative Summary and Conclusion
No single technique is sufficient for absolute structural proof. It is the synergy between these methods that provides a self-validating and trustworthy confirmation.
| Technique | Primary Information Provided | Key Confirmatory Evidence for Target Molecule | Limitations |
| ¹H NMR | Precise H environment, connectivity (J-coupling) | Correct number of aromatic protons, distinct chemical shifts, and coupling patterns confirming the 2,3,7-substitution. | Does not directly observe non-protonated carbons. |
| ¹³C NMR | Number and electronic environment of unique carbons | Correct number of carbon signals (11 total), characteristic shifts for carbons attached to Cl, N, and COOH. | Low sensitivity, requires more sample or longer acquisition time. |
| FT-IR | Presence of functional groups | Very broad O-H and strong C=O stretch confirming the carboxylic acid. Aromatic C=C/C=N and C-Cl bands. | Provides no information on the connectivity or arrangement of atoms. |
| MS | Molecular weight and elemental composition (via isotopes) | Molecular ion peak cluster confirming the molecular formula. Definitive 9:6:1 isotopic pattern confirming two Cl atoms. | Provides limited information about isomerism (e.g., cannot distinguish 2,7-dichloro from 2,5-dichloro). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
